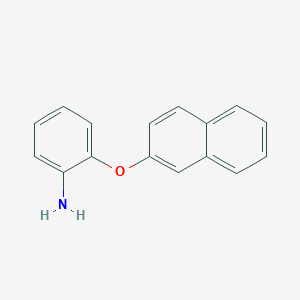

2-(2-Naphthyloxy)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

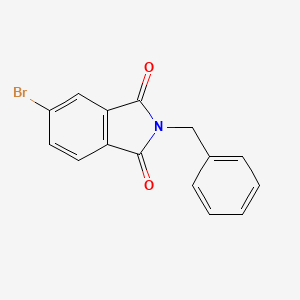

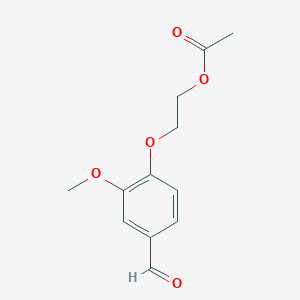

2-(2-Naphthyloxy)aniline is a useful research compound. Its molecular formula is C16H13NO and its molecular weight is 235.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Polymerization and Catalysis

2-(2-Naphthyloxy)aniline has been utilized in the synthesis of novel titanium complexes, which show high activity in ethylene polymerization. These complexes contribute significantly to the production of polyethylene with varying molecular weights, showcasing their potential in polymer chemistry (Tang Ping, 2007).

2. Proton Transfer Studies

Studies on proton transfer in compounds similar to this compound, such as N-(2-hydroxy-1-naphthylmethylene)-1-pyrenamine, reveal insights into hydrogen bonding and π-electron delocalization. These findings are crucial for understanding the behavior of molecular structures in different states (T. Inabe et al., 1994).

3. Photophysical Properties

Research on the photophysical properties of related Schiff bases and azo dyes containing intramolecular hydrogen bonds, like this compound, shows their fluorescence characteristics and quantum yields at various temperatures. This knowledge is beneficial in the field of photochemistry and material sciences (H. Joshi et al., 2002).

4. UV Absorption Studies

Studies on the ultra-violet absorption spectra of related compounds like β-naphthylamine provide insights into the effects of proton-acceptor reagents in different solvents. This research is significant for understanding the electronic properties of similar aniline derivatives (T. Lin & Wei‐chuwan Lin, 1961).

5. Synthesis of Chemical Structures

Gold(I)-catalyzed cyclizations of aromatic 1,5-enyne to synthesize structures like 2-(naphthalen-2-yl)aniline are significant in organic synthesis. This method facilitates the production of complex chemical structures such as benzo[α]carbazole derivatives, showcasing the versatility of this compound in synthetic chemistry (Jiayue Fu et al., 2021).

6. Electrochemical Applications

Electrochemical dehydrogenative cross-coupling methods involving aniline derivatives, including naphthalen-2-amine, highlight their utility in synthesizing biaryl compounds. This approach showcases the potential of this compound in creating valuable pharmacophores (M. Luo et al., 2020).

Mechanism of Action

Target of Action

It’s structurally similar compound, beta-(2-naphthyl)-alanine, has been found to interact with tyrosine–trna ligase, cytoplasmic, peptidyl-prolyl cis-trans isomerase nima-interacting 1, and prothrombin . These proteins play crucial roles in protein synthesis, protein folding, and blood clotting respectively .

Mode of Action

For instance, Tyrosine–tRNA ligase catalyzes the attachment of tyrosine to tRNA(Tyr) in a two-step reaction .

Biochemical Pathways

Given its potential targets, it could influence protein synthesis and folding, as well as blood clotting .

Result of Action

Based on its potential targets, it could influence protein synthesis and folding, as well as blood clotting .

Properties

IUPAC Name |

2-naphthalen-2-yloxyaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO/c17-15-7-3-4-8-16(15)18-14-10-9-12-5-1-2-6-13(12)11-14/h1-11H,17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNYWJNQPNWFFHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OC3=CC=CC=C3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol](/img/structure/B1332268.png)

![1-[4-(4-Chloro-phenoxy)-butyl]-piperazine](/img/structure/B1332296.png)

acetate](/img/structure/B1332300.png)